4-Bromo-1-(phenylsulfonyl)-1H-indazole

Medicinal chemistry Cross-coupling Indazole SAR

In indazole-based synthesis, the 4-bromo position and N1-phenylsulfonyl protection are critical. This building block ensures regioselective cross-couplings that simpler 3-, 5-, or 6-bromoindazole isomers cannot, preventing derailed synthetic sequences. The phenylsulfonyl group electronically stabilizes the core and is cleaved cleanly post-functionalization. Validated in bradykinin B1 and CCR4 programs for drug-like properties. Choose this compound for reproducible, high-throughput parallel synthesis and reliable scale-up from multiple global suppliers.

Molecular Formula C13H9BrN2O2S
Molecular Weight 337.19 g/mol
CAS No. 1001415-32-2
Cat. No. B1442655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(phenylsulfonyl)-1H-indazole
CAS1001415-32-2
Molecular FormulaC13H9BrN2O2S
Molecular Weight337.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=CC=C3)Br
InChIInChI=1S/C13H9BrN2O2S/c14-12-7-4-8-13-11(12)9-15-16(13)19(17,18)10-5-2-1-3-6-10/h1-9H
InChIKeyWNXQRTXRZPMBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(phenylsulfonyl)-1H-indazole (CAS 1001415-32-2): Indazole Core Building Block for Heterocyclic Synthesis


4-Bromo-1-(phenylsulfonyl)-1H-indazole is a protected indazole building block featuring a bromine atom at the 4-position of the indazole ring and a phenylsulfonyl protecting group at the N1 position [1]. With a molecular formula of C₁₃H₉BrN₂O₂S and a molecular weight of 337.19 g/mol, this heterocyclic compound serves as a versatile intermediate in medicinal chemistry and organic synthesis [2]. The phenylsulfonyl moiety serves both as a protecting group for the indazole N1 position and as an electron-withdrawing group that modulates the reactivity of the aromatic system, while the 4-bromo substituent provides a functional handle for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed transformations . This compound is commercially available as a research chemical for laboratory use in drug discovery and chemical biology applications .

Why 4-Bromo-1-(phenylsulfonyl)-1H-indazole Cannot Be Casually Replaced by Other Indazole Halides or Unprotected Analogs


In indazole-based synthetic workflows, the position of halogenation and the nature of N-protection critically determine downstream reaction outcomes. The 4-bromo substituent in 4-bromo-1-(phenylsulfonyl)-1H-indazole occupies a distinct electronic environment compared to bromine at the 3-, 5-, 6-, or 7-positions, leading to different reactivities in palladium-catalyzed cross-couplings . The phenylsulfonyl protecting group at N1 is not merely a temporary blocking moiety; its strong electron-withdrawing character deactivates the indazole ring and directs electrophilic substitution patterns, while also stabilizing the N1 position against undesired side reactions during metal-catalyzed transformations [1]. Substituting this compound with an unprotected 4-bromoindazole, a 3-bromo isomer, or a differently protected analog will alter reaction kinetics, regioselectivity, and ultimately the identity of the final product—a difference that can derail entire synthetic sequences in medicinal chemistry programs .

Quantitative Differentiation Evidence for 4-Bromo-1-(phenylsulfonyl)-1H-indazole Relative to Its Closest Comparators


Regioisomeric Differentiation: 4-Bromo vs 3-Bromo Indazole in Cross-Coupling Reactivity

The 4-bromo substituent provides a distinct synthetic advantage over the 3-bromo isomer in palladium-catalyzed cross-coupling reactions. The electron-withdrawing phenylsulfonyl group at N1 exerts a differential electronic effect on bromine at the 4-position compared to bromine at the 3-position due to differences in resonance contribution and inductive transmission across the indazole ring system [1]. This electronic distinction translates to measurable differences in coupling efficiency: 4-bromoindazole derivatives typically exhibit oxidative addition rates that differ from 3-bromo analogs by a factor that depends on the specific coupling partner and catalytic system employed [2]. In the synthesis of bradykinin B1 receptor antagonists, indazole derivatives with N1-phenylsulfonyl protection and specific bromine substitution patterns were essential for achieving low-nanomolar affinity for the human B1 receptor (reported Kᵢ values in the low-nanomolar range for optimized analogs), demonstrating that the position of functionalization directly impacts biological activity .

Medicinal chemistry Cross-coupling Indazole SAR

Purity Specification and Batch Consistency Across Commercial Suppliers

Commercially available 4-bromo-1-(phenylsulfonyl)-1H-indazole is supplied with defined purity specifications that vary across vendors, enabling informed procurement based on application requirements. Suppliers report purity levels of 95% (AKSci ), 97% (Sigma-Aldrich/Synthonix , Aladdin Scientific ), and 98+% (Leyan ). In contrast, the 3-bromo regioisomer (CAS 1788041-55-3) is typically available at 95% purity from Fluorochem , and 4-bromo-1H-indazole (CAS 6647-94-3, unprotected analog) is commonly supplied at 95-97% purity without the N1-protecting group [1]. The availability of 98+% purity grade for 4-bromo-1-(phenylsulfonyl)-1H-indazole provides an option for applications requiring higher purity input material relative to the standard 95% grade commonly offered for the 3-bromo isomer.

Quality control Reproducibility Procurement specification

Predicted Physicochemical Properties for Rational Intermediate Selection

The ACD/Labs Percepta predicted physicochemical parameters for 4-bromo-1-(phenylsulfonyl)-1H-indazole provide quantitative metrics for assessing its suitability as an intermediate in drug discovery programs. Key predicted values include ACD/LogP = 3.73, ACD/LogD (pH 7.4) = 3.63, and topological polar surface area (TPSA) = 60 Ų [1]. These values place the compound within favorable drug-like property space: LogP < 5 (Lipinski's Rule of 5 compliance), LogD in the optimal 1-4 range for oral bioavailability, and TPSA < 140 Ų for acceptable membrane permeability [2]. The 3-bromo regioisomer (CAS 1788041-55-3), while sharing the same molecular formula and formula weight, exhibits a distinct InChIKey (AEZFAIBJHYTTEW-UHFFFAOYSA-N) compared to the target compound (WNXQRTXRZPMBPW-UHFFFAOYSA-N) , confirming different connectivity and distinct 3D molecular architecture that would lead to different predicted property profiles.

ADME prediction Lead optimization Physicochemical profiling

Availability and Procurement Logistics Across Multiple Supplier Networks

4-Bromo-1-(phenylsulfonyl)-1H-indazole is stocked and distributed by a diverse network of chemical suppliers across multiple geographic regions, providing procurement flexibility that may not be equally available for less common regioisomers. Confirmed suppliers include Sigma-Aldrich (Synthonix Corporation, US origin) , AK Sci (California, USA) , Aladdin Scientific , Leyan (China) , Bidepharm (China) , CymitQuimica (Spain) , and MolCore . In contrast, the 3-bromo regioisomer (CAS 1788041-55-3) is primarily available from a more limited set of specialty suppliers such as Fluorochem , suggesting broader commercial availability and potentially more competitive pricing for the 4-bromo compound. Multiple suppliers offer batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC traceability .

Supply chain Sourcing strategy Research procurement

Storage and Handling Parameters Supporting Laboratory Workflow Integration

4-Bromo-1-(phenylsulfonyl)-1H-indazole is supplied as a solid with defined storage recommendations that differ by supplier, providing options for laboratory workflow optimization. Storage specifications include refrigerator storage (Sigma-Aldrich ), room temperature storage (Aladdin Scientific , mreda.com.cn ), and long-term storage in a cool, dry place (AKSci ). Hazard classification includes GHS07 (Harmful/Irritant) with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The compound is not classified as hazardous material for DOT/IATA transport , simplifying shipping logistics compared to more strictly regulated analogs. The 3-bromo regioisomer carries identical GHS classifications , but with a different MDL number (MFCD29060179 vs MFCD22566216 for the 4-bromo compound ) enabling unambiguous identification in inventory systems.

Laboratory management Compound storage Safety compliance

Documented Role in Bradykinin B1 Receptor Antagonist Lead Optimization

The indazole scaffold with N1-phenylsulfonyl protection—the exact core structural motif of 4-bromo-1-(phenylsulfonyl)-1H-indazole—has been validated in peer-reviewed medicinal chemistry literature as a key pharmacophore in the development of novel bradykinin B1 receptor antagonists . In a comprehensive SAR study published in Bioorganic & Medicinal Chemistry Letters, Merck Research Laboratories identified a series of indazole-derived bradykinin B1 antagonists with low-nanomolar affinity for the human B1 receptor (exact Kᵢ values: optimized compounds demonstrated single-digit to sub-nanomolar binding affinity) and acceptable P-glycoprotein efflux ratios and pharmacokinetic properties [1]. The study specifically explored substitution patterns on the indazole core, demonstrating that N1-protected indazoles bearing various substitution patterns served as essential synthetic intermediates for accessing biologically active analogs [2]. While 4-bromo-1-(phenylsulfonyl)-1H-indazole itself was not the final active compound, its structural framework (N1-phenylsulfonyl indazole with halogenation) represents the validated starting point for generating the SAR series that produced clinical candidates .

Bradykinin B1 receptor Pain and inflammation Indazole SAR

Validated Research and Industrial Application Scenarios for 4-Bromo-1-(phenylsulfonyl)-1H-indazole Based on Quantitative Evidence


Synthesis of 4-Aryl/Amino-Substituted Indazole Derivatives via Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent provides a reactive handle for Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids or Buchwald-Hartwig amination with primary/secondary amines. The phenylsulfonyl group remains intact under standard coupling conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous carbonate base, 80-100°C), enabling subsequent deprotection with hydroxide or fluoride sources after coupling completion [1]. This two-step sequence (coupling then deprotection) yields 4-substituted-1H-indazoles that are otherwise challenging to access via direct electrophilic substitution due to the directing effects of the unprotected indazole N1 position [2].

Medicinal Chemistry Exploration of Indazole-Based Kinase Inhibitors and GPCR Modulators

The N1-phenylsulfonyl indazole scaffold has been validated in multiple drug discovery programs targeting bradykinin B1 receptor (pain and inflammation) and CCR4 (chemokine receptor for immunology/oncology indications) [3]. The 4-bromo intermediate allows systematic SAR exploration by varying the coupling partner (aryl, heteroaryl, amine) at the 4-position. Downstream compounds derived from this scaffold have demonstrated favorable drug-like properties including balanced lipophilicity (ACD/LogP ≈ 3.7 for the bromo intermediate, tunable via coupling partner selection) and acceptable TPSA (60 Ų) for membrane permeability [4].

Building Block for Diversity-Oriented Synthesis (DOS) and Compound Library Construction

4-Bromo-1-(phenylsulfonyl)-1H-indazole serves as a versatile core scaffold for parallel synthesis of indazole-focused compound libraries. The combination of a single reactive site (4-bromo) with a stable protecting group enables high-throughput diversification using standardized Suzuki-Miyaura or Buchwald-Hartwig protocols. The resulting protected intermediates can be either screened directly in biochemical assays or deprotected to access the corresponding 1H-indazole analogs. Multi-supplier availability (Sigma-Aldrich, AKSci, Aladdin, Leyan, Bidepharm) ensures consistent resupply for large-scale library production [5].

Late-Stage Functionalization in Complex Molecule Synthesis

The phenylsulfonyl group serves a dual purpose: N1 protection during early synthetic steps and late-stage activation for nucleophilic aromatic substitution or directed ortho-metalation. After 4-position functionalization, the phenylsulfonyl group can be cleaved under mild basic conditions (e.g., NaOH/MeOH, 60°C) to liberate the free 1H-indazole [1]. Alternatively, the sulfonyl moiety can be retained as a metabolically stable substituent that improves solubility and reduces phase I metabolism compared to unprotected indazoles, as demonstrated in bradykinin B1 antagonist lead optimization where N1-substituted indazoles exhibited enhanced pharmacokinetic profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-(phenylsulfonyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.